molecular formula C12H24O4 B13770174 2,3-DI-T-Butoxy-1,4-dioxane CAS No. 68470-79-1

2,3-DI-T-Butoxy-1,4-dioxane

Cat. No.: B13770174
CAS No.: 68470-79-1
M. Wt: 232.32 g/mol
InChI Key: UNMVIWYPFPYOJZ-UHFFFAOYSA-N
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Description

2,3-DI-T-Butoxy-1,4-dioxane is an organic compound with the chemical formula C12H24O4 It is a derivative of 1,4-dioxane, where two tert-butoxy groups are substituted at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DI-T-Butoxy-1,4-dioxane typically involves the reaction of trans-2,3-dichloro-1,4-dioxane with tert-butyl alcohol in the presence of anhydrous potassium carbonate. The reaction is carried out under reflux conditions for 24-30 hours, and the progress is monitored using NMR spectroscopy. The reaction mixture is then cooled, and the product is isolated by extraction and crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-DI-T-Butoxy-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,3-DI-T-Butoxy-1,4-dioxane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-DI-T-Butoxy-1,4-dioxane involves its interaction with molecular targets and pathways. The compound can undergo oxidation to form hydroxyperoxyl radicals, which can further react to regenerate antioxidant molecules. This mechanism is significant in understanding its antioxidant properties and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

68470-79-1

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

2,3-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxane

InChI

InChI=1S/C12H24O4/c1-11(2,3)15-9-10(14-8-7-13-9)16-12(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

UNMVIWYPFPYOJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1C(OCCO1)OC(C)(C)C

Origin of Product

United States

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